Aspidospermidine, 17-methoxy-
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Overview
Description
Aspidospermidine, 17-methoxy- is an alkaloid isolated from plants in the genus Aspidosperma. This compound has garnered significant interest due to its complex structure and potential bioactive properties. Aspidospermidine, 17-methoxy- is part of a larger family of Aspidosperma alkaloids, which have been studied extensively for their medicinal and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aspidospermidine, 17-methoxy- typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the use of 2,3-dihydro-1H-carbazol-4(9H)-one as a starting material. The key steps in the synthesis include carbonyl reduction, iminium formation, and intramolecular conjugate addition reactions . Another method involves the use of methyl 3-ethyl-2-oxocyclopentanecarboxylate, which undergoes an intramolecular cascade reaction to form the B, C, and D rings of the compound .
Industrial Production Methods
Industrial production of Aspidospermidine, 17-methoxy- is less common due to the complexity of its synthesis. advancements in synthetic methodologies, such as enantioselective dearomative cyclization, have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Aspidospermidine, 17-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. The key reactions used in its synthesis include carbonyl reduction, iminium formation, and intramolecular conjugate addition . Additionally, selective redox ketalization and intramolecular Schmidt reactions are also employed in its synthesis .
Common Reagents and Conditions
Common reagents used in the synthesis of Aspidospermidine, 17-methoxy- include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve the use of organic solvents like methanol and dichloromethane .
Major Products Formed
The major products formed from the reactions involving Aspidospermidine, 17-methoxy- include various intermediates that contribute to the formation of its pentacyclic structure. These intermediates are crucial for the final synthesis of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Aspidospermidine, 17-methoxy- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors and enzymes, thereby modulating various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Aspidospermidine, 17-methoxy- is part of a larger family of Aspidosperma alkaloids, which include compounds like Aspidospermine, N-Methylaspidospermidine, and N-Acetylaspidospermidine . These compounds share a similar pentacyclic structure but differ in their functional groups and bioactivity. Aspidospermidine, 17-methoxy- is unique due to its methoxy group, which contributes to its distinct chemical and biological properties .
Similar Compounds
- Aspidospermine
- N-Methylaspidospermidine
- N-Acetylaspidospermidine
- Vincadifformine
- Limaspermidine
Properties
CAS No. |
2447-50-9 |
---|---|
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-triene |
InChI |
InChI=1S/C20H28N2O/c1-3-19-9-5-12-22-13-11-20(18(19)22)14-6-4-7-15(23-2)17(14)21-16(20)8-10-19/h4,6-7,16,18,21H,3,5,8-13H2,1-2H3/t16-,18-,19-,20-/m1/s1 |
InChI Key |
NGBPTTMEDUDCAG-VBSBHUPXSA-N |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)NC5=C4C=CC=C5OC |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)NC5=C4C=CC=C5OC |
Origin of Product |
United States |
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